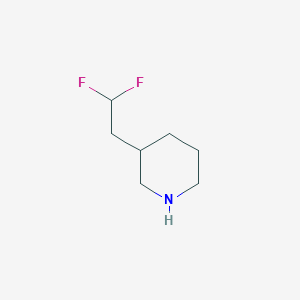

3-(2,2-Difluoroethyl)piperidine

説明

3-(2,2-Difluoroethyl)piperidine, also known as DFEP, is a heterocyclic organic compound with a molecular formula of C7H12F2N. It has an average mass of 149.182 Da and a monoisotopic mass of 149.101608 Da .

Synthesis Analysis

Piperidine derivatives can be synthesized through various methods. One such method involves the use of divergent intermolecular coupling strategies that can access diverse N-heterocycles directly from olefins . Another approach involves the use of palladium and rhodium hydrogenation for the synthesis of all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis

The molecular structure of 3-(2,2-Difluoroethyl)piperidine consists of a six-membered ring with one nitrogen atom and five carbon atoms. Two of the carbon atoms are bonded to fluorine atoms, forming a difluoroethyl group .Physical And Chemical Properties Analysis

3-(2,2-Difluoroethyl)piperidine has a molecular formula of C7H13F2N and a molecular weight of 149.18 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用

Piperazine Derivatives for Therapeutic Use

Piperazine and its derivatives, including those with structural modifications like 3-(2,2-Difluoroethyl)piperidine, play a crucial role in drug development. These compounds have been found in a wide range of drugs with various therapeutic uses, such as antipsychotic, antihistamine, anticancer, and antiviral medications, among others. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, suggesting that similar modifications in piperidine derivatives could yield compounds with varied and potent pharmacological profiles (Rathi et al., 2016).

Synthesis and Biological Activities of Spiropiperidines

The construction and synthesis of spiropiperidines, which could include 3-(2,2-Difluoroethyl)piperidine as a structural motif, have been explored for their potential drug discovery applications. Spiropiperidines have gained popularity in medicinal chemistry due to their three-dimensional chemical space, which is explored for novel therapeutic profiles. While the focus has been on 3- and 4-spiropiperidines for drug discovery projects, the methodologies developed for these compounds highlight the versatility of piperidine derivatives in synthesizing bioactive molecules (Griggs et al., 2018).

Piperidine Alkaloids in Pharmacology

Piperidine alkaloids, derived from plants in the Piper genus, exhibit a broad range of pharmacological activities. These activities suggest that synthetic piperidine derivatives, including 3-(2,2-Difluoroethyl)piperidine, could be explored for similar therapeutic effects. The structural diversity and bioactivity of piperidine compounds underscore their potential in the development of new medications with various clinical applications (Singh et al., 2021).

Piperidine-Based Molecules in Drug Discovery

The versatility of piperidine as a core structure in drug discovery is emphasized through its inclusion in numerous compounds with significant pharmacological effects. Piperidine and its derivatives, by modifying substituents on the piperidine ring, can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules. This flexibility makes piperidine, including specific derivatives like 3-(2,2-Difluoroethyl)piperidine, a valuable building block in the rational design of new drugs for a variety of diseases (Sikazwe et al., 2009).

Safety And Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-(2,2-Difluoroethyl)piperidine, is an important task of modern organic chemistry .

特性

IUPAC Name |

3-(2,2-difluoroethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c8-7(9)4-6-2-1-3-10-5-6/h6-7,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVRMIHPWXWIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Difluoroethyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

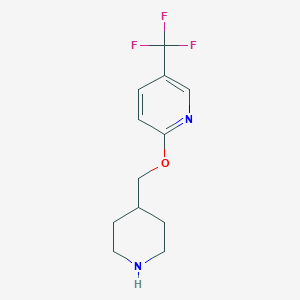

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)

![5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1489336.png)

![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)